Ethyl 6-(4-chloro-2-methoxyphenyl)-6-oxohexanoate
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Overview
Description
Ethyl 6-(4-chloro-2-methoxyphenyl)-6-oxohexanoate is an organic compound with a complex structure that includes a chloro-substituted aromatic ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(4-chloro-2-methoxyphenyl)-6-oxohexanoate typically involves the esterification of 6-(4-chloro-2-methoxyphenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the carbonyl group in the ester can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 6-(4-chloro-2-methoxyphenyl)-6-oxohexanoic acid.
Reduction: Formation of 6-(4-chloro-2-methoxyphenyl)-6-hydroxyhexanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-(4-chloro-2-methoxyphenyl)-6-oxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-(4-chloro-2-methoxyphenyl)-6-oxohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- Ethyl 6-(4-chloro-2-methylphenyl)-6-oxohexanoate
- Ethyl 6-(4-chloro-2-ethoxyphenyl)-6-oxohexanoate
- Ethyl 6-(4-chloro-2-hydroxyphenyl)-6-oxohexanoate
Comparison: Ethyl 6-(4-chloro-2-methoxyphenyl)-6-oxohexanoate is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. Compared to similar compounds with different substituents, it may exhibit distinct chemical and physical properties, making it valuable for specific applications.
Properties
IUPAC Name |
ethyl 6-(4-chloro-2-methoxyphenyl)-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO4/c1-3-20-15(18)7-5-4-6-13(17)12-9-8-11(16)10-14(12)19-2/h8-10H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICINRZDDECMFNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=C(C=C(C=C1)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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